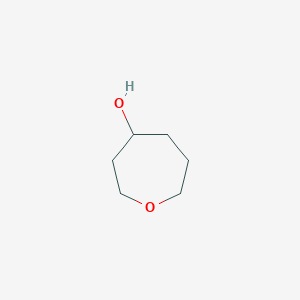

4-Oxepanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxepan-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVKOKYISGWZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480232 | |

| Record name | 4-Oxepanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-85-0 | |

| Record name | 4-Oxepanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55022-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxepanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxepanol: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxepanol (also known as oxepan-4-ol), a heterocyclic alcohol of growing interest in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it details established synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications, particularly within the realm of drug discovery and development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

Heterocyclic compounds are fundamental building blocks in the development of new chemical entities with diverse biological activities. Among these, oxygen-containing heterocyles, such as oxepanes, have garnered significant attention. The seven-membered oxepane ring, in particular, offers a unique three-dimensional scaffold that can effectively explore chemical space in drug design. This compound, featuring a hydroxyl group on the oxepane ring, presents a versatile platform for the synthesis of more complex molecules. Its bifunctional nature, possessing both an ether and a secondary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate for chemists in both academic and industrial research. This guide aims to consolidate the available technical information on this compound, providing a single, authoritative resource for researchers.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a seven-membered saturated ring containing one oxygen atom (an oxepane ring), with a hydroxyl group substituted at the 4-position.

| Identifier | Value |

| IUPAC Name | oxepan-4-ol[1] |

| CAS Number | 55022-85-0[1] |

| Molecular Formula | C₆H₁₂O₂[1][2] |

| Molecular Weight | 116.16 g/mol [1][2] |

| SMILES | C1CC(CCOC1)O[1] |

| InChI | InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2[1] |

| InChIKey | XSVKOKYISGWZPQ-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and use in chemical reactions. While experimentally determined data is not widely published, computed properties provide valuable estimates.

| Property | Value | Source |

| XLogP3-AA | 0.3 | Computed by XLogP3 3.0[1][3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[3] |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11[3] |

| Exact Mass | 116.083729621 Da | Computed by PubChem 2.2[1][3] |

| Topological Polar Surface Area | 29.5 Ų | Computed by Cactvs 3.4.8.18 |

| Complexity | 63.5 | Computed by Cactvs 3.4.8.18 |

Spectral Data and Characterization

Spectroscopic data is essential for the identification and characterization of this compound. Below are the expected spectral features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxepane ring and the hydroxyl proton. The chemical shifts are influenced by the proximity to the oxygen atom and the hydroxyl group.

-

-CH(OH)- (1H): A multiplet, expected to be in the range of δ 3.5-4.0 ppm.

-

-CH₂-O- (4H): Multiplets, expected in the range of δ 3.4-3.8 ppm.

-

-CH₂-C- (4H): Multiplets, expected in the range of δ 1.6-2.0 ppm.

-

-OH (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

-C(OH)-: Expected in the range of δ 65-75 ppm.

-

-CH₂-O-: Expected in the range of δ 60-70 ppm.

-

-CH₂-C-: Expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol and C-O stretching vibrations.

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

-

C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹.

-

C-O stretch (ether): A band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 116. Common fragmentation patterns for cyclic alcohols and ethers would be expected, including the loss of water (M-18), and alpha-cleavage adjacent to the ether oxygen or the alcohol.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound is through the reduction of the corresponding ketone, oxepan-4-one.

Diagram of the Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction of Oxepan-4-one with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride, adapted for the synthesis of this compound.[4][5]

Materials:

-

Oxepan-4-one

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (1 M HCl)

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve oxepan-4-one (1.0 equivalent) in ethanol (10 mL per gram of ketone).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH is acidic.

-

Work-up:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block for the synthesis of a variety of derivatives.

Diagram of this compound Reactions

Caption: Key chemical transformations of this compound.

Oxidation to Oxepan-4-one

The secondary alcohol of this compound can be oxidized to the corresponding ketone, oxepan-4-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC).[6]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

Procedure:

-

Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) in dry dichloromethane (15 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in dichloromethane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure to afford oxepan-4-one. Further purification can be achieved by column chromatography or distillation.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters.

Experimental Protocol: Acetylation with Acetic Anhydride

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of pyridine and dichloromethane.

-

Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-oxepanyl acetate.

Applications in Research and Drug Discovery

The oxepane scaffold is present in a number of biologically active natural products and synthetic molecules.[7] While specific, widespread applications of this compound itself are not extensively documented in readily available literature, its utility as a synthetic intermediate is clear. It serves as a valuable starting material for the synthesis of substituted oxepanes, which are of interest in medicinal chemistry.

The incorporation of the oxepane motif can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The three-dimensional nature of the ring can also play a crucial role in the binding of a molecule to its biological target. For instance, benzo[b][8][9]oxazepin-4-ones, which contain a related seven-membered heterocyclic core, have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases.[7][10] Derivatives of 1,4-oxazepane have also been explored as ligands for the dopamine D4 receptor, which is a target for the treatment of schizophrenia.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard information from PubChem and the SDS for the related compound, oxepan-4-one, provide guidance on its potential hazards.[1][8]

GHS Hazard Statements for this compound (from aggregated sources): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from oxepan-4-one and the reactivity of its hydroxyl group allow for the creation of a diverse range of derivatives. As the importance of exploring novel chemical space in drug discovery continues to grow, the utility of scaffolds like the oxepane ring is likely to increase. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers looking to utilize this versatile compound in their work.

References

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Oxepanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201511, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Retrieved from [Link]

-

ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from [Link]

-

Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Carl ROTH. (2025, February 26). Safety Data Sheet: ≥95 %. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25133896, (s)-Oxepan-4-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemotherapeutic Importance of Oxepines. Retrieved from [Link]

-

PubMed. (2013, February 1). Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][8][9]oxazepin-8(7H)-one derivatives as telomerase inhibitors. Retrieved from [Link]

-

PubMed. (1979, December). Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol. Retrieved from [Link]

-

PubMed Central. (n.d.). The Oxepane Motif in Marine Drugs. Retrieved from [Link]

-

PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Retrieved from [Link]

-

PubMed. (2024, June 14). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Repurposing of the RIPK1-Selective Benzo[8][9]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 9). DNA-encoded library screening identifies benzo[b][8][9]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1) kinase inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. OXEPAN-4-OL | CymitQuimica [cymitquimica.com]

- 3. (s)-Oxepan-4-ol | C6H12O2 | CID 25133896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C6H12O2 | CID 12201511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Oxepan-4-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepan-4-ol, a seven-membered heterocyclic compound containing an oxygen atom and a hydroxyl group, represents an intriguing yet underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and the presence of both hydrogen bond donor and acceptor moieties suggest its potential as a versatile building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of oxepan-4-ol, including its fundamental chemical identifiers, a plausible synthetic route, predicted chemical properties and reactivity, and a discussion of its potential applications in drug discovery, drawing parallels from related oxygen-containing heterocyclic motifs.

Core Chemical Identifiers

A solid understanding of a molecule begins with its fundamental identifiers. For oxepan-4-ol, these are:

| Identifier | Value | Source |

| CAS Number | 55022-85-0 | [1][2][3][4][5] |

| IUPAC Name | oxepan-4-ol | [2] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][5] |

| Molecular Weight | 116.16 g/mol | [2][4][5] |

| Canonical SMILES | C1CC(CCOC1)O | [2] |

| InChI Key | XSVKOKYISGWZPQ-UHFFFAOYSA-N | [1][2][5] |

Synthesis of Oxepan-4-ol

While specific literature detailing the synthesis of oxepan-4-ol is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy for the formation of cyclic ethers is the intramolecular Williamson ether synthesis. The precursor for oxepan-4-ol would be a hexane-1,6-diol derivative with a leaving group at one terminus. A more direct approach, however, would be the reduction of the corresponding ketone, oxepan-4-one.

Proposed Synthetic Workflow: Reduction of Oxepan-4-one

The reduction of oxepan-4-one (CAS 62643-19-0) presents a straightforward and high-yielding pathway to oxepan-4-ol.[6][7]

Caption: Proposed synthetic workflow for oxepan-4-ol via reduction.

Detailed Experimental Protocol:

-

Dissolution: Dissolve oxepan-4-one (1 equivalent) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxepan-4-ol.

Chemical Properties and Reactivity

The chemical behavior of oxepan-4-ol is dictated by the interplay of its cyclic ether and secondary alcohol functional groups.

-

Polarity and Solubility: The presence of the hydroxyl group and the ether oxygen makes oxepan-4-ol a polar molecule, likely soluble in polar protic and aprotic solvents.

-

Reactivity of the Hydroxyl Group: The secondary alcohol can undergo a variety of common transformations:

-

Oxidation: Oxidation with mild reagents (e.g., PCC) will yield the parent ketone, oxepan-4-one. Stronger oxidizing agents could potentially lead to ring-opening.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.

-

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) will facilitate nucleophilic substitution reactions.

-

-

Reactivity of the Oxepane Ring: The oxepane ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack and subsequent ring-opening.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - A broad singlet for the hydroxyl proton (OH).- A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).- A series of complex multiplets for the methylene protons (CH₂) of the oxepane ring. |

| ¹³C NMR | - A signal for the carbon attached to the hydroxyl group in the range of 60-75 ppm.- Several signals for the other carbon atoms in the oxepane ring. |

| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.- A prominent C-O stretching band for the alcohol around 1050-1150 cm⁻¹ and for the ether around 1100-1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to its molecular weight.- Fragmentation patterns involving the loss of water (M-18) and cleavage of the oxepane ring. |

Potential Applications in Drug Discovery

The incorporation of small, saturated heterocyclic scaffolds is a growing trend in drug discovery, aimed at improving physicochemical properties and exploring novel chemical space. Oxetanes, for instance, have been successfully employed to fine-tune properties such as pKa, lipophilicity (LogD), aqueous solubility, and metabolic clearance.[6] The oxepane scaffold of oxepan-4-ol offers a larger, more flexible, and three-dimensional core that can be strategically utilized.

Logical Framework for Application in Medicinal Chemistry

Caption: Strategies for utilizing oxepan-4-ol in drug discovery.

-

As a Bioisostere: The oxepane ring can act as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability or altering receptor binding interactions.

-

In Fragment-Based Drug Design: Oxepan-4-ol itself is an excellent candidate for fragment-based screening due to its low molecular weight and desirable physicochemical properties.

-

To Enhance 3D Character: The non-planar nature of the oxepane ring can be exploited to introduce three-dimensionality into otherwise flat molecules, which can lead to improved target selectivity and reduced off-target effects.

-

As a Precursor for Novel Scaffolds: The reactivity of the hydroxyl group allows for the synthesis of a diverse library of oxepane derivatives, expanding the accessible chemical space for drug discovery programs. For example, derivatives of the related 1,4-oxazepane have been explored as dopamine D4 receptor ligands.[8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling oxepan-4-ol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar cyclic ethers and alcohols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid Measures:

Conclusion

Oxepan-4-ol is a structurally interesting and potentially valuable building block for medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its synthesis is feasible through established methods, and its chemical properties can be reliably predicted. The unique combination of a flexible seven-membered ether ring and a reactive hydroxyl group provides a versatile platform for the design and synthesis of novel molecules with enhanced three-dimensionality and potentially improved pharmacological profiles. Further investigation into the synthesis and application of oxepan-4-ol and its derivatives is warranted to fully unlock its potential in the development of new therapeutics.

References

-

PubChem. 4-Oxepanol | C6H12O2 | CID 12201511. National Institutes of Health. [Link]

-

PubChem. (s)-Oxepan-4-ol | C6H12O2 | CID 25133896. National Institutes of Health. [Link]

-

PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Institutes of Health. [Link]

Sources

- 1. (s)-Oxepan-4-ol | C6H12O2 | CID 25133896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medline.com [medline.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. OXEPAN-4-OL | CymitQuimica [cymitquimica.com]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 62643-19-0|Oxepan-4-one|BLD Pharm [bldpharm.com]

- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of the oxepane ring system

The user wants an in-depth technical guide on the synthesis of the oxepane ring system. I have already performed initial broad searches and some more specific ones. The current search results have provided a good foundation, giving me examples and some mechanistic details for key reactions like RCM, Baeyer-Villiger oxidation, and Williamson ether synthesis. I have found papers that include specific reaction conditions, yields, and catalyst information, which will be crucial for building the tables and protocols. For instance, I found a paper detailing a chemo-enzymatic Baeyer-Villiger oxidation with a general experimental protocol, and several reviews on RCM that mention specific catalysts and reaction outcomes. I also have information on the synthesis of natural products like Laurencin, which can serve as a case study.

However, to fully meet the prompt's requirements for an "in-depth technical guide," I still need to:

-

Flesh out the step-by-step protocols. While I have some general procedures, I need more explicit, replicable protocols with precise quantities, reaction times, workup procedures, and characterization data.

-

Create more detailed and varied Graphviz diagrams. I have the basis for the RCM and Baeyer-Villiger mechanisms, but I want to illustrate other pathways and perhaps a workflow diagram. I need to ensure I have solid, citable sources for each step in the mechanisms depicted.

-

Expand the quantitative data tables. I need more examples to create comprehensive tables comparing different catalysts, substrates, and conditions for a given transformation.

-

Strengthen the "Expertise & Experience" pillar by finding sources that explicitly discuss the rationale behind choosing one synthetic route over another (e.g., substrate limitations, stereochemical control, functional group tolerance).

The plan is to now synthesize the gathered information into the structure I've designed. I will start by writing the main body of the text, integrating the concepts and citations. As I write, I will identify the exact places where a detailed protocol, a data table, or a diagram is needed. This will guide my final, highly targeted searches to fill in these specific gaps. For example, if I am writing the RCM section, I will pause and specifically search for a paper with a table comparing Grubbs I vs. Grubbs II catalysts for oxepane formation on different substrates. This iterative process of writing and searching will ensure all requirements of the prompt are met with high fidelity.

Given the substantial information I already have, I will proceed with generating the content and will use the search tool only if I find a critical gap in the data needed for a protocol, table, or diagram.### An In-depth Technical Guide to the Synthesis of the Oxepane Ring System

Abstract

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those of marine origin.[1][2] Its unique conformational flexibility and stereochemical complexity make it a compelling target in medicinal chemistry and drug development. However, the construction of this medium-sized ring is a significant synthetic challenge, governed by unfavorable entropic and enthalpic factors.[3][4] This guide provides a comprehensive overview of the core strategies developed to overcome these hurdles, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings and practical applications of key synthetic methodologies, including ring-closing metathesis, intramolecular cycloetherifications, and ring-expansion reactions, supported by detailed protocols and comparative data.

The Challenge and Significance of the Oxepane Core

The synthesis of medium-sized rings (7-11 atoms) is notoriously difficult compared to their smaller (3-6 membered) or larger (12+ membered) counterparts. The formation of a seven-membered ring is entropically disfavored due to the loss of conformational freedom in the acyclic precursor. Furthermore, the resulting oxepane ring is subject to enthalpic penalties arising from transannular strain (non-bonding interactions across the ring) and Pitzer strain (torsional strain). These thermodynamic barriers necessitate the use of carefully designed and often powerful synthetic strategies.[3]

Despite these challenges, the prevalence of the oxepane motif in potent natural products, such as the anticancer agent Eribulin (a synthetic macrocyclic analogue of halichondrin B) and the marine-derived neurotoxin brevetoxin, underscores its importance.[1][2] The oxepane scaffold often plays a crucial role in defining the three-dimensional architecture of these molecules, which is essential for their biological activity.

Premier Synthetic Strategies for Oxepane Construction

A variety of robust methods have been developed to construct the oxepane ring. The choice of strategy is highly dependent on the desired substitution pattern, available starting materials, and required stereochemical control. The most prominent and field-proven methods are detailed below.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become one of the most powerful and versatile tools for the synthesis of unsaturated heterocycles, including the oxepene precursors to oxepanes.[4][5] This reaction utilizes well-defined ruthenium or molybdenum alkylidene catalysts (e.g., Grubbs or Schrock catalysts) to facilitate the intramolecular cyclization of a diene. The primary thermodynamic driving force for the reaction is the irreversible loss of a small, volatile alkene, typically ethylene.[5][6]

Causality Behind Experimental Choices: The selection of the catalyst is critical. First-generation Grubbs catalysts (G1) are often sufficient for simple systems.[1] However, for more sterically hindered or electronically deactivated olefins, the more active second-generation Grubbs (G2) or Hoveyda-Grubbs (HG2) catalysts are required.[6][7] These second-generation catalysts feature an N-heterocyclic carbene (NHC) ligand, which increases their stability and catalytic activity, allowing for lower catalyst loadings and broader functional group tolerance.[6] Reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene at high dilution (0.001–0.05 M) to favor the intramolecular RCM pathway over competing intermolecular polymerization.

Mechanistic Workflow: The catalytic cycle, as elucidated by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.

Data Summary: The following table summarizes representative examples of RCM in the synthesis of oxepene precursors, highlighting the impact of catalyst choice and substrate.

| Entry | Substrate | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| 1 | Di-O-allyl ether derived from D-ribose | Grubbs I (10) | DCM | 65 | [1] |

| 2 | Acetonide-protected diene from D-mannose | Schrock (20) | Toluene | 89 | [1] |

| 3 | Diene precursor to (+)-Laurencin | Grubbs I (5-10) | DCM | 85-95 | [8] |

| 4 | Functionalized diene from β-hydroxyester | Grubbs I (10) | DCM | 65 | [1] |

Intramolecular Cycloetherification

Direct formation of the C-O bond via intramolecular cyclization of a halo-alcohol or a diol derivative is a classical and reliable strategy.

Williamson Ether Synthesis: The intramolecular Williamson ether synthesis involves the deprotonation of a distal hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) in an SN2 reaction.[9][10]

Causality Behind Experimental Choices: The success of this reaction hinges on several factors. A strong, non-nucleophilic base (e.g., NaH, KH) is required to fully deprotonate the alcohol without competing in the substitution.[10][11] Polar aprotic solvents like THF or DMF are ideal as they solvate the counter-ion (Na⁺, K⁺) and accelerate the SN2 reaction. While thermodynamically challenging for a 7-membered ring, the reaction can be driven to completion, often by using high temperatures. The choice of leaving group is also important; iodides are more reactive than bromides, which are more reactive than tosylates or mesylates.[10]

Intramolecular Hydroalkoxylation: This method involves the addition of an alcohol across a carbon-carbon double bond. While less common for oxepane synthesis due to the difficulty of the 7-endo-trig cyclization (Baldwin's rules), certain catalytic systems can promote this transformation. For instance, acid catalysis can be used for the cyclodehydration of hexane-1,6-diol to yield oxepane.[12]

Ring Expansion Reactions

Constructing a thermodynamically favored five- or six-membered ring and subsequently expanding it to a seven-membered oxepane is an elegant and powerful strategy.

Baeyer-Villiger Oxidation: The Baeyer-Villiger (BV) oxidation is a cornerstone of this approach. It involves the oxidation of a cyclic ketone (e.g., cyclohexanone) to a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst.[13][14] The resulting lactone can then be reduced or further manipulated to afford the desired oxepane.

Causality Behind Experimental Choices: The key to the BV oxidation is the migratory aptitude of the groups attached to the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[14] This predictable regioselectivity is a major advantage. Peroxyacids like m-CPBA are common, but for greener protocols, systems like urea-hydrogen peroxide (UHP) with a lipase catalyst (e.g., Novozyme-435) in ethyl acetate have been developed.[15][16]

Mechanistic Pathway: The reaction proceeds through the "Criegee intermediate," where the rearrangement step is stereoretentive and concerted.

Detailed Experimental Protocols

To ensure this guide is of practical value, two detailed, field-proven protocols are provided. These are intended as self-validating systems for trained chemists.

Protocol 1: Ring-Closing Metathesis

Synthesis of an Oxepine via Grubbs Catalysis (Adapted from Das et al. as reviewed in[1])

Objective: To synthesize an enantiopure oxepine precursor from an acyclic diene using Grubbs first-generation catalyst.

Materials:

-

Acyclic diene substrate (e.g., compound 149 in[1]) (1.0 equiv)

-

Grubbs Catalyst®, 1st Generation (0.10 equiv, 10 mol%)

-

Anhydrous Dichloromethane (DCM), degassed (to achieve 0.01 M concentration)

-

Argon gas supply

-

Standard glassware (oven-dried)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene substrate (1.0 equiv).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add anhydrous, degassed DCM via cannula to dissolve the substrate to a final concentration of 0.01 M.

-

To this solution, add the Grubbs first-generation catalyst (0.10 equiv) in one portion under a positive flow of argon.

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir under the argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired oxepine product (typical yield: 65%).[1]

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Baeyer-Villiger Oxidation

Chemo-enzymatic Synthesis of ε-Caprolactone (Adapted from[15])

Objective: To synthesize ε-caprolactone from cyclohexanone using an environmentally benign enzymatic protocol.

Materials:

-

Cyclohexanone (1.0 equiv, 0.5 mmol)

-

Urea-Hydrogen Peroxide (UHP) (2.0 equiv, 1.0 mmol)

-

Novozyme-435 (immobilized Candida antarctica lipase B) (25 mg)

-

Ethyl Acetate (1.5 mL)

-

Standard laboratory test tube and shaker

Procedure:

-

In a test tube, dissolve cyclohexanone (0.5 mmol) in ethyl acetate (1.5 mL).

-

Add urea-hydrogen peroxide (1.0 mmol) and Novozyme-435 (25 mg) to the solution.

-

Seal the test tube tightly and place it on an orbital shaker at room temperature (approx. 27 °C).

-

Allow the reaction to proceed for 24-48 hours. Monitor progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme (Novozyme-435 can be washed and reused).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary, though this protocol often yields highly pure lactone. (Typical yield: >90%).[15]

-

Characterize the product by ¹H NMR, ¹³C NMR, and comparison to known standards.

Conclusion and Future Outlook

The synthesis of the oxepane ring system, while challenging, is a mature field with a powerful and diverse toolkit of synthetic methods. Ring-closing metathesis offers unparalleled efficiency for creating unsaturated variants from complex acyclic precursors, while classical cycloetherifications remain a reliable, albeit sometimes lower-yielding, option. Ring expansion strategies, particularly the Baeyer-Villiger oxidation, provide an ingenious workaround to the difficulties of direct seven-membered ring formation. As the demand for structurally complex and stereochemically rich molecules grows in drug discovery, the development of new catalytic, enantioselective methods for oxepane synthesis will undoubtedly continue to be a major focus. Advances in areas such as C-H activation and photoredox catalysis may soon provide novel and more efficient entries into this important heterocyclic family.

References

-

McDonald, F. E., Wang, X., Do, B., & Hardcastle, K. I. (2000). Synthesis of Oxepanes and trans-Fused Bisoxepanes via Biomimetic, endo-Regioselective Tandem Oxacyclizations of Polyepoxides. Organic Letters, 2(18), 2917–2919. [Link]

-

Pote, A. R., Weierbach, S. M., Lambert, K. M., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers, 11(16), 3729-3776. [Link]

-

McDonald, F. E., Wang, X., & Do, B. (2000). Synthesis of oxepanes and trans-fused bisoxepanes via biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides. PubMed. [Link]

-

McDonald, F. E., & Wu, M. (2003). Endo-oxacyclizations of polyepoxides: biomimetic synthesis of fused polycyclic ethers. PubMed. [Link]

-

Sinka, V., Martín, V. S., Cruz, D. A., & Padron, J. I. (2020). Synthesis of Oxepanes and Oxepines. ResearchGate. [Link]

-

Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). organic-chemistry.org. [Link]

-

Wipf, P., & Furegati, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Gotor, V., et al. (2007). Baeyer–Villiger Oxidation of Substituted Cyclohexanones via Lipase-Mediated Perhydrolysis Utilizing Urea—Hydrogen Peroxide in Ethyl Acetate. Green Chemistry, 9, 459-462. [Link]

-

Crimmins, M. T., & Emmitte, K. A. (1999). Total synthesis of (+)-laurencin: an asymmetric alkylation-ring-closing metathesis approach to medium ring ethers. Organic Letters, 1(12), 2029-2032. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

-

Zhang, Z., et al. (2025). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

-

Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. organicchemistrytutor.com. [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

ResearchGate. (n.d.). Catalysts used in this section for the synthesis of oxepenes through RCM. ResearchGate. [Link]

-

Organic Chemistry Tutor. (2023). Intramolecular Williamson Ether Synthesis. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. organic-chemistry.org. [Link]

-

Macmillan Group. (2001). Olefin Metathesis in Organic Synthesis. Princeton University. [Link]

-

Robinson, R. A., Clark, J. S., & Holmes, A. B. (1993). Synthesis of (+)-laurencin. Journal of the American Chemical Society. [Link]

-

Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Chen, Y., & Zhang, J. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 2. [Link]

-

Sanford, M. S., et al. (2003). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. ResearchGate. [Link]

-

Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation of ROMP and RCM Reactions with Grubbs' Catalyst. Journal of the American Chemical Society, 123(27), 6543–6554. [Link]

-

Overman, L. E., & Rogers, B. N. (2016). Synthesis of Medium Ring Ethers. 5. The Synthesis of (+)-Laurencin. ACS Figshare. [Link]

-

Ham, S., et al. (2023). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. National Institutes of Health. [Link]

-

Sharma, S., et al. (2016). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. ACS Omega, 1(5), 960-965. [Link]

-

Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

-

Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. organic-chemistry.org. [Link]

-

Kotha, S., & Kumar, S. (2019). Concise Seven-Membered Oxepene/Oxepane Synthesis – Structural Motifs in Natural and Synthetic Products. ResearchGate. [Link]

- Google Patents. (n.d.). Method for synthesizing first-generation Grubbs catalyst.

-

Ham, S., et al. (2023). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. eScholarship. [Link]

Sources

- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of oxepanes and trans-fused bisoxepanes via biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. Ring Closing Metathesis [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Total synthesis of (+)-laurencin: an asymmetric alkylation-ring-closing metathesis approach to medium ring ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Oxepane Moiety: A Biologically Significant Scaffold in Drug Discovery and Natural Products

Abstract

The oxepane ring, a seven-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry and natural product synthesis. While less explored than its smaller five- and six-membered counterparts, the oxepane moiety is a key structural feature in a diverse array of biologically active natural products, particularly those of marine origin. These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. The unique conformational flexibility of the seven-membered ring system imparts distinct three-dimensional characteristics to molecules, influencing their binding to biological targets and their overall physicochemical properties. This technical guide provides an in-depth analysis of the biological significance of the oxepane moiety, its prevalence in nature, its role in modulating pharmacological activity, and the synthetic strategies employed to construct this challenging ring system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the oxepane scaffold in the design of novel therapeutics.

Introduction to the Oxepane Ring System

Structure and Chemical Properties of Oxepane

Oxepane, also known as hexamethylene oxide, is a saturated seven-membered heterocycle with the chemical formula C₆H₁₂O.[1] It is the next higher homologue of the more commonly encountered cyclic ethers, tetrahydrofuran (THF, a five-membered ring) and tetrahydropyran (THP, a six-membered ring). The larger ring size of oxepane introduces a greater degree of conformational flexibility compared to its smaller counterparts. This flexibility, however, is not without energetic penalties, and the oxepane ring adopts specific low-energy conformations to minimize torsional and transannular strain.

The synthesis of seven-membered rings, in general, presents a greater challenge compared to the formation of five- and six-membered rings due to less favorable entropic and enthalpic factors.[2] This has historically limited the exploration of oxepane-containing molecules in medicinal chemistry. However, recent advancements in synthetic methodologies, particularly in ring-closing metathesis, have made this scaffold more accessible.[2][3]

The Unique Conformational Landscape of the Oxepane Ring

Computational and spectroscopic studies have revealed that the oxepane ring predominantly exists in a low-energy twist-chair conformation .[4][5] This conformation minimizes unfavorable steric and electronic interactions within the ring. In some substituted oxepanes, other conformations such as the chair and boat forms may become energetically accessible, but the twist-chair generally represents the global energy minimum.[4] The presence of heteroatoms can influence the relative energies of these conformations.[4]

The conformational preference of the oxepane ring has significant implications for the spatial orientation of its substituents. This, in turn, dictates how an oxepane-containing molecule can interact with the binding pocket of a biological target. The increased number of low-energy conformations available to the oxepane ring compared to smaller cyclic ethers provides a greater diversity of shapes that can be explored in structure-based drug design.

The Oxepane Moiety in Biologically Active Natural Products

The oxepane ring is a recurring motif in a wide variety of natural products, particularly those isolated from marine organisms.[6] These compounds often possess complex polycyclic architectures and exhibit potent biological activities.

Prevalence in Marine Natural Products

Marine sponges, corals, and fungi are prolific producers of oxepane-containing secondary metabolites.[6] These natural products belong to diverse chemical classes, including:

-

Terpenoids: Many marine triterpenes and diterpenes incorporate the oxepane ring into their intricate structures.[6]

-

Alkaloids: A number of marine alkaloids feature the oxepane moiety, often fused to other heterocyclic systems.

-

Polyketides: Complex polyketides of marine origin frequently contain multiple cyclic ether rings, including oxepanes.

The challenging structures and promising medicinal properties of these marine-derived oxepanes have spurred significant interest in their total synthesis.[6]

A Showcase of Bioactive Oxepane-Containing Natural Products

The following table summarizes a selection of representative oxepane-containing natural products and their reported biological activities.

| Compound | Source Organism | Primary Biological Activity | Reported IC₅₀/EC₅₀ |

| Aplysistatin | Laurencia cf. palisada (red alga) | Cytotoxic against P-388 murine leukemia cells | T/C 175 at 400 mg/kg |

| Sipholenol A | Siphonochalina siphonella (marine sponge) | Reverses P-glycoprotein-mediated multidrug resistance | - |

| Austalide K | Penicillium sp. (marine-derived fungus) | Antibacterial against Bacillus subtilis | MIC: 8 µg/mL |

| Zoapatanol | Montanoa tomentosa (plant) | Uterine stimulant | - |

| Wntepane 109 | Synthetic | Activator of Wnt signaling | EC₅₀: 2.5 µM |

Pharmacological Significance and Therapeutic Potential

The diverse biological activities of oxepane-containing compounds highlight the therapeutic potential of this scaffold.

Anticancer Activity

A significant number of oxepane-containing natural products exhibit potent cytotoxicity against a range of cancer cell lines.[6] For instance, sipholenol A, isolated from the marine sponge Siphonochalina siphonella, has been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[6]

Structure-Activity Relationship (SAR) of Cytotoxic Marine Oxepanes:

While comprehensive quantitative SAR studies are limited, analysis of the structures of cytotoxic marine natural products containing the oxepane moiety reveals some general trends:

-

Polycyclic Architecture: The oxepane ring is often embedded within a larger, rigid polycyclic system, which likely contributes to a pre-organized conformation for target binding.

-

Oxygenation Pattern: The degree and position of other oxygen-containing functional groups on the scaffold can significantly influence cytotoxicity.

-

Side Chain Modifications: Variations in the side chains attached to the core structure can modulate potency and selectivity.

Modulation of Key Signaling Pathways

Recent research has demonstrated that synthetic oxepanes can be designed to modulate specific cellular signaling pathways. A notable example is the discovery of "Wntepanes," a class of small molecules that activate the Wnt signaling pathway.[7] The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The identified Wntepanes were found to act in synergy with the canonical activator protein Wnt-3a.[7]

Other Pharmacological Activities

Beyond anticancer and Wnt signaling modulation, oxepane-containing compounds have been reported to possess a range of other biological activities, including:

-

Antibacterial and Antifungal Activity: Some marine-derived oxepanes have shown activity against pathogenic bacteria and fungi.[6]

-

Anti-inflammatory Activity: Certain oxepane-containing natural products have demonstrated anti-inflammatory properties.

The Oxepane Moiety in Medicinal Chemistry and Drug Design

The unique structural features of the oxepane ring make it an intriguing, albeit underexplored, scaffold for medicinal chemists.

Influence on Physicochemical Properties

The incorporation of a cyclic ether can significantly impact a molecule's physicochemical properties. While extensive quantitative data for the oxepane ring is limited, we can extrapolate some expected effects based on general principles and data from smaller cyclic ethers like oxetane.

-

Solubility: The polar ether oxygen of the oxepane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to its carbocyclic analogue, cycloheptane. However, the larger hydrophobic carbon framework of the seven-membered ring may offset this benefit to some extent compared to smaller ethers like THF and THP.

-

Lipophilicity (LogP): The introduction of the oxygen atom is expected to decrease the lipophilicity (lower LogP) compared to cycloheptane. The larger size of the oxepane ring may result in a higher LogP compared to THF and THP.

-

Metabolic Stability: The oxepane ring is generally expected to be more metabolically stable than its linear ether counterparts due to conformational constraints. However, it may still be susceptible to oxidative metabolism by cytochrome P450 enzymes. Further research is needed to systematically evaluate the metabolic fate of oxepane-containing drugs.

The Oxepane Ring as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to modulate the properties of a lead compound. While the smaller oxetane ring has been successfully employed as a bioisostere for gem-dimethyl and carbonyl groups, the potential of the larger oxepane ring in this context is largely unexplored. Theoretically, the oxepane moiety could serve as a more conformationally flexible bioisostere for a phenyl ring or other cyclic systems, offering a different vector space for substituents. This represents a promising area for future investigation.

Synthetic Strategies for Constructing the Oxepane Ring

Challenges in Seven-Membered Ring Synthesis

The construction of seven-membered rings is often challenging due to unfavorable entropic factors that disfavor ring closure.[2] This has historically limited the accessibility of the oxepane scaffold.

Key Synthetic Methodologies

Several synthetic strategies have been developed to overcome these challenges and provide access to oxepane-containing molecules:[2][3]

-

Ring-Closing Metathesis (RCM): This has become one of the most powerful and versatile methods for the synthesis of medium-sized rings. Ring-closing ene-yne metathesis, in particular, has been effectively used to construct the oxepane core.[7]

-

Radical Cyclizations: Intramolecular radical cyclizations of appropriately substituted precursors can lead to the formation of the oxepane ring.

-

Ring-Expansion Reactions: The expansion of smaller, more readily available rings, such as pyrans, can be an effective strategy for accessing oxepanes.

Detailed Experimental Protocol: Synthesis of an Oxepane Core via Ring-Closing Ene-Yne Metathesis

The following is a representative, generalized protocol for the synthesis of an oxepane core structure based on the ring-closing ene-yne metathesis (RCEYM) methodology. This protocol is intended as a guide and may require optimization for specific substrates.

Step 1: Synthesis of the Ene-Yne Precursor

-

To a solution of a suitable homoallylic alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add propargyl bromide (1.5 eq) dropwise and stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ene-yne ether precursor.

Step 2: Ring-Closing Ene-Yne Metathesis

-

Dissolve the ene-yne ether precursor (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of 0.01-0.05 M) under an inert atmosphere.

-

Add a solution of a Grubbs-type catalyst (e.g., Grubbs' first or second generation catalyst, 5-10 mol%) in dichloromethane to the reaction mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the addition of ethyl vinyl ether (10 eq).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the oxepane-containing product.

Future Perspectives and Conclusion

The oxepane moiety represents a fascinating and biologically significant scaffold that is increasingly capturing the attention of the scientific community. Its prevalence in a wide array of potent natural products underscores its importance as a pharmacophore. While significant progress has been made in the synthesis of oxepane-containing molecules, several areas warrant further investigation:

-

Systematic Physicochemical Profiling: There is a clear need for systematic studies to quantify the effects of the oxepane ring on key drug-like properties such as solubility, lipophilicity, and metabolic stability, with direct comparisons to other cyclic ethers.

-

Exploration as a Bioisostere: The potential of the oxepane moiety as a bioisosteric replacement for other common functional groups in drug design is a largely untapped area of research.

-

Development of Novel Synthetic Methodologies: The continued development of efficient and stereoselective methods for the synthesis of substituted oxepanes will be crucial for unlocking the full potential of this scaffold.

References

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Available at: [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]

-

Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences. Available at: [Link]

-

The Oxepane Motif in Marine Drugs. Marine Drugs. Available at: [Link]

-

Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d -Glucose: A Cycloaddition Approach. ResearchGate. Available at: [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. Available at: [Link]

-

Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products. Old Dominion University. Available at: [Link]

-

Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. Available at: [Link]

-

Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Revista Brasileira de Farmacognosia. Available at: [Link]

-

Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. ResearchGate. Available at: [Link]

-

Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. Available at: [Link]

-

Enyne Metathesis. Organic Chemistry Portal. Available at: [Link]

-

Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. Available at: [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Semantic Scholar. Available at: [Link]

-

Synthesis of heterocyclic compounds using ring-closing enyne metathesis reaction. ResearchGate. Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Toxics. Available at: [Link]

-

Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. Available at: [Link]

-

Moosus, M.; Maran, U. Quantitative structure-activity relationship analysis of acute toxicity of diverse chemicals to Daphnia magna with whole molecule descriptors. SAR QSAR Environ. Res. 2011, 22, 7-8, 757–774. QsarDB. Available at: [Link]

-

Physicochemical properties. Fiveable. Available at: [Link]

-

Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Thermochemical properties of oxepane. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 4-Oxepanol and its derivatives

An In-Depth Technical Guide to the Stereochemistry of 4-Oxepanol and its Derivatives

Abstract

The oxepane ring, a seven-membered heterocyclic ether, is an increasingly important scaffold in medicinal chemistry, appearing in a range of biologically active natural products and synthetic drug candidates.[1][2] The stereochemical complexity inherent in this flexible, non-planar ring system presents both challenges and opportunities for drug design. The introduction of a hydroxyl group at the C4 position to form this compound creates a key chiral center and further influences the conformational landscape of the ring. A profound understanding of the stereochemical properties of this compound and its derivatives is therefore critical for rationally designing and synthesizing novel therapeutics with optimal potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the conformational behavior, stereoselective synthesis, and analytical characterization of the this compound core, contextualized with its application in modern drug discovery.

The Conformational Landscape of the Oxepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered oxepane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The primary conformations are typically variations of twist-chair (TC) and twist-boat (TB) forms, which serve to minimize both angle strain and unfavorable transannular interactions (non-bonded interactions across the ring).

The introduction of a hydroxyl substituent at the C4 position of this compound adds another layer of complexity. The -OH group can adopt either a pseudo-axial or pseudo-equatorial orientation in any given conformation. The energetic preference is determined by a subtle balance of steric hindrance and intramolecular hydrogen bonding. In non-polar solvents, conformations that allow for an intramolecular hydrogen bond between the C4-hydroxyl group and the ring oxygen may be favored. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate, making steric factors the primary determinant, generally favoring the less-hindered pseudo-equatorial position.

Caption: Conformational equilibrium of the this compound ring.

Stereoselective Synthesis of this compound

Control over the absolute stereochemistry at the C4 center is paramount for developing enantiomerically pure drug candidates. While racemic this compound can be synthesized, stereoselective methods are essential for accessing the individual (R)- and (S)-enantiomers. A common and effective strategy involves a Dieckmann condensation to form the seven-membered ring, followed by decarboxylation and stereoselective reduction of the resulting ketone.[3]

Experimental Protocol: Synthesis of Racemic this compound[3]

This protocol outlines a robust synthesis of racemic this compound, which can serve as a precursor for chiral resolution or as a starting point for asymmetric syntheses.

Step 1: Dieckmann Condensation to form 4-Oxo-oxepane-3-carboxylic acid ethyl ester

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert nitrogen atmosphere, add a solution of tetrahydrofuran-3-carboxylic acid ethyl ester in an appropriate anhydrous solvent (e.g., toluene) dropwise at reflux.

-

Maintain reflux for several hours to drive the intramolecular condensation.

-

Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to quench the reaction.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to form Oxepan-4-one

-

Reflux the crude β-keto ester from Step 1 with an aqueous acid solution (e.g., 20% H₂SO₄).

-

Monitor the reaction for the cessation of CO₂ evolution, indicating the completion of decarboxylation.

-

Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent.

-

Dry the combined organic extracts and concentrate in vacuo. Purify the resulting crude oxepan-4-one via distillation or column chromatography.

Step 3: Reduction to this compound

-

Dissolve the purified oxepan-4-one in a suitable solvent such as methanol or ethanol and cool in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water, followed by acidification.

-

Extract the product into an organic solvent, wash, dry, and concentrate in vacuo to afford this compound.

For enantioselective synthesis, the reduction in Step 3 can be replaced with an asymmetric reduction using a chiral catalyst (e.g., a CBS catalyst or a chiral ruthenium complex) or a biocatalytic reduction using a ketoreductase enzyme.

Caption: Synthetic workflow for the preparation of this compound.

Stereochemical Characterization

Unambiguous determination of both the relative and absolute stereochemistry of this compound derivatives is crucial. This is typically achieved through a combination of NMR spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR is the most powerful tool for analyzing the conformational preferences and relative stereochemistry in solution.

-

¹H NMR: The chemical shifts and coupling constants (³J) of the ring protons provide a wealth of information. The proton at C4 (the carbinol proton) is particularly diagnostic. Its coupling patterns with the adjacent C3 and C5 protons can help infer its pseudo-axial or pseudo-equatorial orientation based on the Karplus relationship.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are definitive for determining spatial proximity. For example, an NOE between the C4 proton and one of the C2/C6 protons would indicate a specific folded, non-chair conformation. Correlations between protons in 1,3- or 1,4-diaxial-like relationships can confirm chair-like conformations.

-

Chiral Derivatizing Agents: To determine the absolute configuration of an enantiomerically enriched sample, this compound can be derivatized with a chiral agent like Mosher's acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H or ¹⁹F NMR signals, and analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration at C4.

| Proton Assignment | Representative ¹H Chemical Shift (ppm) [3] | Key ¹³C Chemical Shift (ppm) | Notes |

| H-4 (CH-OH) | 3.51 - 4.03 (multiplet) | ~68-72 | Position is highly dependent on conformation and solvent. |

| H-2, H-7 (CH₂-O) | 3.51 - 4.03 (multiplet) | ~70-75 | Protons adjacent to the ring oxygen. |

| H-3, H-5 (CH₂-CHOH) | 1.45 - 2.01 (multiplet) | ~35-40 | Diastereotopic protons adjacent to the chiral center. |

| H-6 (CH₂-C-O) | 1.45 - 2.01 (multiplet) | ~28-32 |

X-ray Crystallography

Caption: Logical workflow for stereochemical determination.

Applications in Drug Discovery

The this compound scaffold serves as a versatile building block and a valuable isostere in drug design. Its three-dimensional structure can improve the aqueous solubility and metabolic stability of a lead compound compared to more planar or lipophilic moieties. The defined stereochemistry of the hydroxyl group provides a critical vector for interaction with biological targets or for further synthetic elaboration.